molecular formula C18H15FN4S B286737 3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286737
M. Wt: 338.4 g/mol
InChI Key: FWKQJHGUDKBYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or proteins involved in various cellular processes. The compound may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical and physiological effects
Studies have shown that the compound has various biochemical and physiological effects. In vitro studies have shown that the compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit anti-microbial activity against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, the compound has several limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which may limit its use in some studies.

Future Directions

There are several future directions for the study of 3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study the compound's mechanism of action to gain a better understanding of its potential therapeutic applications. Another direction is to study the compound's potential as a drug delivery system for various therapeutics. Additionally, the compound's potential as a diagnostic tool for various diseases such as cancer and neurological disorders can be explored. Finally, further studies can be conducted to optimize the synthesis method of the compound to improve its yield and purity.
Conclusion
In conclusion, 3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. The compound's mechanism of action is not fully understood, and further studies are needed to explore its potential therapeutic applications. The compound has several advantages and limitations for lab experiments, and future directions for its study include exploring its potential as a drug delivery system, diagnostic tool, and optimizing its synthesis method.

Synthesis Methods

The synthesis of 3-(2-Fluorobenzyl)-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-Fluorobenzaldehyde, 2-Methylbenzylamine, and 1,2,4-Triazole-3-thiol in the presence of a catalyst. The reaction is carried out under specific conditions, and purification is done through column chromatography to obtain a pure compound.

Scientific Research Applications

The compound has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. It has also been studied for its potential as a therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C18H15FN4S

Molecular Weight

338.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-6-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15FN4S/c1-12-6-2-3-7-13(12)11-17-22-23-16(20-21-18(23)24-17)10-14-8-4-5-9-15(14)19/h2-9H,10-11H2,1H3

InChI Key

FWKQJHGUDKBYIP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4F

Canonical SMILES

CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4F

Origin of Product

United States

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